molecular formula C21H28FNO2 B593338 XLR11 N-(4-hydroxypentyl) metabolite CAS No. 1782099-36-8

XLR11 N-(4-hydroxypentyl) metabolite

Cat. No.: B593338
CAS No.: 1782099-36-8
M. Wt: 345.4 g/mol
InChI Key: MDPXVRYUGDTVIS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

XLR11 N-(4-hydroxypentyl) metabolite RM undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.

    Reduction: The hydroxyl group can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom in the N-(5-fluoropentyl) chain can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alkanes, and substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of XLR11 N-(4-hydroxypentyl) metabolite RM is not well-documented. as a metabolite of XLR11, it is expected to interact with cannabinoid receptors. XLR11 itself is known to bind to both peripheral cannabinoid receptor 2 and central cannabinoid receptor 1, with a higher selectivity for the former . The exact molecular targets and pathways involved in the action of the metabolite are yet to be elucidated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

XLR11 N-(4-hydroxypentyl) metabolite RM is unique due to its specific hydroxylation at the N-(5-fluoropentyl) chain, which distinguishes it from other metabolites of synthetic cannabinoids. This specific modification may influence its binding affinity and selectivity for cannabinoid receptors, making it a valuable compound for forensic and research applications .

Properties

IUPAC Name

[1-(5-fluoro-4-hydroxypentyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FNO2/c1-20(2)19(21(20,3)4)18(25)16-13-23(11-7-8-14(24)12-22)17-10-6-5-9-15(16)17/h5-6,9-10,13-14,19,24H,7-8,11-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPXVRYUGDTVIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCC(CF)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901043183
Record name XLR11 N-(4-Hydroxypentyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901043183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782099-36-8
Record name XLR11 N-(4-Hydroxypentyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901043183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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